3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c7-4(8)2-11-1-3(6(12)13)5(9)10-11/h1,4H,2H2,(H2,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSNHUYCWBEMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods may include continuous flow synthesis, use of green solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. The specific mechanisms of action are believed to involve interference with bacterial enzyme functions and cellular signaling pathways.
Anticancer Properties
The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. Its ability to bind to specific receptors and enzymes involved in cancer progression is currently under investigation.
Agrochemical Applications
In addition to its medicinal applications, this compound shows potential as an agrochemical. Its structure allows it to act as a herbicide or pesticide, targeting specific plant pathogens or pests while minimizing harm to non-target species. Research is ongoing to evaluate its efficacy and safety in agricultural settings.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by the introduction of the difluoroethyl group and carboxylic acid functionalization. Understanding its mechanism of action is crucial for optimizing its applications in both pharmacology and agriculture.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt cell wall synthesis, leading to cell lysis.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a significant rise in early apoptotic cells after exposure to varying concentrations of the compound.
Mechanism of Action
The mechanism of action of 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of analogous compounds:
Key Research Findings
Hydrogen Bonding and Solubility: The amino group in the target compound enhances solubility in polar solvents (e.g., water, DMSO) compared to analogs with –CHF₂ () or –CH₃ () at position 3 . Methyl esters () and nitro derivatives () exhibit lower aqueous solubility due to reduced polarity .
Lipophilicity :
- The 2,2-difluoroethyl group increases logP (calculated ~1.5) compared to 2-fluoroethyl (logP ~1.2) or allyl (logP ~0.8) substituents .
- Fluorophenyl-substituted analogs () show higher logP (~2.3) due to aromatic hydrophobicity .
Acidity :
- Carboxylic acid pKa values range from ~2 (target compound) to ~1 for nitro-substituted derivatives (), influencing ionization and bioavailability .
Biological Activity :
Biological Activity
3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1791389-33-7) is a synthetic organic compound belonging to the pyrazole family, characterized by its unique difluoroethyl substitution. This compound has garnered attention in pharmaceutical and agricultural research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 191.13 g/mol. The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 191.13 g/mol |
| Molecular Formula | C6H7F2N3O2 |
| LogP | -0.153 |
| LogD | -3.6378 |
| Polar Surface Area | 63.896 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
The synthesis of this compound typically involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions. This method allows for the selective introduction of the difluoroethyl group, which is crucial for its biological activity.
The mechanism of action is believed to involve interactions with specific molecular targets within biological systems. The amino group can form hydrogen bonds, while the difluoroethyl moiety may engage in hydrophobic interactions, affecting enzyme activity and receptor modulation.
Antimicrobial Properties
Research has indicated that compounds within the pyrazole family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound have demonstrated effectiveness against various fungal pathogens, including those responsible for agricultural crop diseases .
Anticancer Potential
The anticancer properties of this compound are also noteworthy. A study exploring pyrazole derivatives found that certain analogs exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The presence of the difluoroethyl group may enhance these effects by modulating cellular uptake and bioavailability.
Case Study 1: Antifungal Activity
In a comparative study involving several pyrazole derivatives, this compound was evaluated for its antifungal efficacy against Fusarium and Rhizoctonia species. The results indicated that this compound exhibited superior antifungal activity compared to traditional fungicides like boscalid .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the pyrazole ring and substituents significantly influenced biological activity. The difluoroethyl group was identified as a key contributor to enhancing both antimicrobial and anticancer properties. This finding suggests potential pathways for further optimization of the compound for therapeutic applications .
Q & A
Q. What are the recommended synthetic strategies for 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step routes, such as:
- Condensation and cyclization : Fluoroalkyl halides (e.g., 2,2-difluoroethyl derivatives) react with aminopyrazole precursors under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) .
- Oxidative functionalization : Post-cyclization oxidation of acetylated intermediates using alkaline KMnO₄ or H₂O₂, followed by acidification to isolate the carboxylic acid moiety . Yield optimization requires precise pH control (pH 8–10 during oxidation) and inert atmospheres to prevent side reactions. Typical yields range from 70–85% after purification via recrystallization or chromatography .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks for the difluoroethyl group (δ 4.5–5.0 ppm, split due to CF₂ coupling) and pyrazole ring protons (δ 7.2–8.1 ppm) .
- ¹³C NMR : Carboxylic acid carbon at δ 165–170 ppm and CF₂ carbons at δ 110–120 ppm (split by fluorine coupling) .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound impact its handling in laboratory settings?
- Solubility : Moderately soluble in polar solvents (DMSO, methanol) but poorly in water. Solubility enhancement requires pH adjustment (e.g., sodium salt formation at pH >10) .
- Stability : Degrades under prolonged UV exposure or high temperatures (>100°C). Store at 2–8°C in amber vials under nitrogen .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported bioactivity data for fluorinated pyrazole derivatives?
Discrepancies in IC₅₀ values or binding affinities often arise from:
- Assay variability : Use standardized protocols (e.g., FRET-based enzymatic assays vs. cell viability assays) .
- Structural analogs : Subtle differences in fluorine substitution (e.g., 2,2-difluoroethyl vs. trifluoroethyl groups) alter pharmacokinetics. Computational docking studies (e.g., AutoDock Vina) validate target interactions .
Q. How can the synthetic route be optimized to scale up production while maintaining enantiomeric purity?
Q. What derivatization approaches enhance the compound’s utility in medicinal chemistry?
Common modifications include:
- Amide formation : Coupling with amines (EDCI/HOBt) to generate prodrugs or improve membrane permeability .
- Esterification : Methyl/ethyl esters for prodrug strategies, hydrolyzed in vivo to release the active carboxylic acid .
- Fluorine substitution : Introducing additional fluorinated groups (e.g., trifluoromethyl) to modulate metabolic stability .
Q. What role does the difluoroethyl group play in the compound’s interaction with biological targets?
- Electron-withdrawing effects : The CF₂ group increases electrophilicity of the pyrazole ring, enhancing binding to serine hydrolases or kinases .
- Hydrogen-bonding : The fluorine atoms participate in weak H-bonds with catalytic residues (e.g., Tyr, Lys in enzyme active sites), validated by X-ray crystallography .
Q. How do computational models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- In silico tools : SwissADME and pkCSM predict moderate bioavailability (LogP ~1.5), CYP3A4-mediated metabolism, and low hepatotoxicity .
- Metabolic sites : Fluorine atoms reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
Methodological Challenges
Q. What are the limitations of current synthetic methods in achieving high enantiomeric excess (ee) for chiral derivatives?
Q. How can researchers address discrepancies in spectroscopic data across different studies?
- Standardized referencing : Calibrate NMR spectra using internal standards (e.g., TMS) and report solvent/temperature conditions .
- Collaborative validation : Cross-laboratory replication of LCMS and HRMS data to confirm molecular ion consistency .
Applications in Drug Discovery
Q. What in vitro assays are recommended for evaluating the compound’s kinase inhibition potential?
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) at 10 µM concentration.
- Cellular assays : Measure phospho-ERK/STAT3 levels in cancer cell lines (e.g., HeLa, MCF-7) via Western blot .
Q. How does fluorination influence the compound’s pharmacokinetics in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
